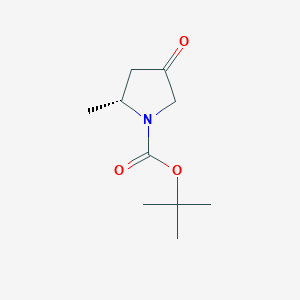
rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans: is a chiral compound with a cyclobutane ring substituted with a tert-butyl group and a hydroxyl group The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under controlled conditions. For example, the reaction of tert-butylcyclobutanone with a reducing agent such as lithium aluminum hydride (LiAlH4) can yield the desired alcohol. The reaction typically requires an inert atmosphere and low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans can undergo oxidation to form the corresponding ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can yield the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: tert-Butylcyclobutanone
Reduction: tert-Butylcyclobutane
Substitution: tert-Butylcyclobutyl chloride
Scientific Research Applications
Chemistry: rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of biologically active molecules. Its chiral nature makes it valuable for studying enantioselective reactions and developing chiral drugs.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
- rac-(1r,3r)-3-methanesulfonylcyclobutan-1-ol, trans
- rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol, trans
- rac-(1r,3r)-3-sulfanylcyclobutane-1-carboxylic acid, trans
Uniqueness: rac-(1r,3r)-3-tert-butylcyclobutan-1-ol, trans is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical behavior and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
20476-25-9 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



